4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a triazole ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies comparing its efficacy to established drugs like doxorubicin.
Materials Science: It is used in the development of novel materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound’s unique structure makes it a valuable probe in NMR studies for tagging proteins.
Mechanism of Action
The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Known for its antioxidant properties.
Butylated Hydroxyanisole (BHA): Used as a food preservative and antioxidant.
Uniqueness
4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its combination of triazole and oxadiazole rings is not commonly found in other compounds, making it a valuable subject for research and application development.
Properties
Molecular Formula |
C9H14N6O |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C9H14N6O/c1-9(2,3)8-11-7(15(4)12-8)5-6(10)14-16-13-5/h1-4H3,(H2,10,14) |
InChI Key |
OORBXEXVUSDRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)C2=NON=C2N)C |
Origin of Product |
United States |
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